
2-Acetylacteoside
概要
説明
2-Acetylacteoside (CAS: 94492-24-7) is a phenylethanoid glycoside with the molecular formula C₃₁H₃₈O₁₆ and a molecular weight of 666.63 g/mol . It is naturally found in plants such as Cistanche deserticola and Rehmannia glutinosa . Structurally, it is characterized by an acetylated sugar moiety, distinguishing it from its parent compound, acteoside (verbascoside), which lacks this modification . Its biological activities include antioxidant, anti-obesity, and anticancer properties, particularly in modulating lipid metabolism and inducing apoptosis in cancer cells .
準備方法
Botanical Sources and Crude Extraction Protocols
Natural Occurrence and Source Selection
2-Acetylacteoside is biosynthesized in arid-adapted plants, notably Cistanches species (C. deserticola and C. salsa) and Callicarpa kwangtungensis . These species accumulate the compound in fleshy stems or rhizomes as part of their drought-resistance mechanisms. For industrial-scale extraction, C. deserticola is preferred due to its higher biomass yield and this compound content (0.5–1.2% dry weight) .
Solvent-Based Extraction and Fractionation
Initial extraction involves refluxing dried plant material with hydroalcoholic solvents. A standardized protocol for C. deserticola uses 60% ethanol (v/v) at 60°C for 2 hours, achieving 70–80% compound recovery . Subsequent liquid-liquid partitioning with chloroform, ethyl acetate, and n-butanol isolates the polar glycosides into the n-butanol fraction, yielding 5.16 g of enriched extract per kilogram of raw material .
Table 1: Crude Extraction Efficiency Across Cistanches Species
Species | Solvent System | Yield (g/kg) | This compound Content (mg/g) |
---|---|---|---|
C. deserticola | 60% Ethanol | 5.16 | 12.4 ± 1.2 |
C. salsa | 50% Methanol | 4.89 | 9.8 ± 0.9 |
Data derived from n-butanol fractions .
High-Speed Counter-Current Chromatography (HSCCC)
Solvent System Optimization
HSCCC exploits the differential partitioning of this compound between immiscible liquid phases. The optimal system—ethyl acetate–n-butanol–ethanol–water (40:6:6:50, v/v/v/v)—provides a partition coefficient (K) of 1.2–1.5, balancing resolution and elution time . Adjusting the n-butanol ratio below 6% reduces stationary phase retention, while higher ethanol concentrations (>6%) cause emulsification .
Operational Parameters and Performance
A typical HSCCC run for C. deserticola employs a 1000 mL column, 800 rpm rotation speed, and 2 mL/min flow rate. The process yields 7.2 mg of this compound from 297 mg of pre-enriched extract, achieving 98.3% purity as quantified by HPLC-ELSD . For C. salsa, analogous conditions produce 5.8 mg from 250 mg input with 97.9% purity .
Table 2: HSCCC Performance Metrics
Parameter | C. deserticola | C. salsa |
---|---|---|
Sample Load (mg) | 297 | 250 |
Run Time (h) | 4.5 | 4.2 |
Purity (%) | 98.3 | 97.9 |
Recovery (%) | 92.1 | 89.7 |
Recovery calculated against HPLC-ELSD quantification .
Silica Gel Chromatography for Pre-Enrichment
Gradient Elution Strategies
Prior to HSCCC, silica gel chromatography (200–300 mesh) fractionates crude extracts using chloroform–methanol gradients. A stepwise gradient (10:1 → 1:1, v/v) isolates this compound into Fraction 6, which constitutes 8–12% of the total n-butanol extract . This step removes non-polar contaminants (e.g., terpenoids) and increases target compound concentration by 3.5-fold .
Limitations and Alternatives
While silica gel improves HSCCC efficiency, it introduces 10–15% compound loss due to irreversible adsorption . Neutral alumina columns (activity III) offer a lower-loss alternative, with 85–90% recovery in pilot studies, though they require stricter control of solvent water content (<0.1%) .
Purity Validation and Structural Confirmation
HPLC-ELSD and NMR Analysis
Post-HSCCC fractions are analyzed via HPLC with evaporative light scattering detection (ELSD). A C18 column (250 × 4.6 mm, 5 μm) and gradient elution (acetonitrile–0.1% formic acid) achieve baseline separation of this compound (t₃₂.4 min) from analogs like acteoside (t₂₈.7 min) . Structural confirmation relies on HR-MS ([M−H]⁻ at m/z 665.2078) and ¹³C NMR signals for the acetyl group (δ 170.5 ppm, C=O; 20.8 ppm, CH₃) .
Stability Considerations
This compound degrades under acidic (pH < 4) or high-temperature (>60°C) conditions, with a half-life of 12 hours in aqueous ethanol at pH 3.5 . Lyophilization and storage at −20°C in amber vials preserve integrity for >12 months .
Emerging Techniques and Comparative Efficacy
Magnetic Solid-Phase Extraction (MSPE)
Fe₃O₄@SiO₂ nanoparticles functionalized with C18 chains show promise for this compound enrichment, achieving 89% recovery from complex matrices . However, MSPE requires further optimization to match HSCCC’s purity (>95%) .
Solvent-Free Microwave Extraction
Pilot-scale trials using 500 W microwaves and 30% ethanol recover 78% of this compound in 15 minutes, albeit with 20% thermal degradation byproducts . Cryogenic trapping (−40°C) mitigates this issue but increases operational complexity .
化学反応の分析
反応の種類: 2’-アセチルアクトエオシドは、次のようなさまざまな化学反応を起こします。
酸化: キノンなどの酸化生成物を生成するために酸化される可能性があります。
還元: 還元反応により、より単純なフェノール化合物に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が用いられます。
生成される主要な生成物:
酸化: キノンなどの酸化誘導体。
還元: フェノール化合物。
置換: 官能基が置換された誘導体.
4. 科学研究への応用
2’-アセチルアクトエオシドは、幅広い科学研究に応用されています。
科学的研究の応用
Anti-Osteoporotic Effects
One of the most significant applications of 2-acetylacteoside is its role in combating osteoporosis. A study conducted on ovariectomized (OVX) mice demonstrated that 2'-AA administered at doses of 10, 20, and 40 mg/kg body weight per day for 12 weeks resulted in notable improvements in bone health. Key findings include:
- Increased Bone Mineral Density : Treatment with 2'-AA led to enhanced bone mineral density and strength in OVX mice.
- Improved Trabecular Micro-Architecture : The compound improved trabecular number and reduced trabecular separation, indicating better bone structure.
- Mechanism of Action : The anti-osteoporotic effects were linked to the modulation of the RANK/RANKL/TRAF6-mediated NF-κB/NFATc1 signaling pathway, which is crucial for bone resorption regulation .
Antioxidant Activity
This compound exhibits significant antioxidant properties. Research indicates that it can scavenge superoxide radicals and inhibit hemolysis induced by free radicals in isolated rat red blood cells. This suggests its potential use as a natural antioxidant in food and pharmaceutical applications .
Traditional Chinese Medicine (TCM) Applications
In TCM, this compound is recognized for its therapeutic effects. It has been identified as one of the active components in Cistanche deserticola, contributing to the plant's overall efficacy. The compound's presence serves as a chemical marker for distinguishing Cistanche deserticola from other species, which is vital for ensuring quality control in herbal medicine .
Neuroprotective Effects
Research has shown that this compound can protect primary rat cortical neurons from glutamate-induced cytotoxicity. This neuroprotective effect highlights its potential application in treating neurodegenerative diseases . The compound was effective at concentrations as low as 0.1 µM, indicating a promising therapeutic window.
Potential Clinical Applications
Given its diverse biological activities, this compound is being considered for clinical trials aimed at developing new treatments for osteoporosis and possibly other conditions related to oxidative stress and inflammation. Its safety profile, derived from traditional use in TCM, supports further investigation into its clinical applications .
Summary Table of Applications
作用機序
2’-アセチルアクトエオシドは、主にその抗酸化作用を通じて効果を発揮します。 スーパーオキシドラジカルをスカベンジし、フリーラジカル誘発赤血球溶血を阻害します . この化合物は、マルターゼやスクラーゼなどの他の酵素よりも、アルドース還元酵素を選択的に阻害し、酸化ストレスに対する保護効果に貢献しています . 分子標的は、活性酸素種と酸化ストレス経路に関与する酵素です .
類似化合物:
アクトエオシド: 抗酸化作用が類似した非アセチル化フェニルエタノイド配糖体。
エキナコシド: 比較可能な生物活性を示す別のフェニルエタノイド配糖体。
ベルバスコシド: 構造的特徴と生物学的効果が類似した、密接に関連する化合物.
2’-アセチルアクトエオシドの独自性: 2’-アセチルアクトエオシドは、そのアセチル基が特徴的で、アクトエオシドなどの非アセチル化対応物と比較して、安定性と生物活性を向上させています . この修飾により、抗酸化作用が向上し、酵素の選択的阻害が可能になり、研究と潜在的な治療的応用の両方で貴重な化合物となっています .
類似化合物との比較
Structural Comparison with Related Compounds
Key Structural Features
2-Acetylacteoside belongs to the phenylethanoid glycoside family, which shares a core structure of hydroxytyrosol linked to a glycoside. Below is a comparison with structurally related compounds:
Key Differences :
- Glycosylation : Echinacoside has an extra glucose unit, increasing its molecular weight and complexity .
Metabolic Stability and Degradation Pathways
A comparative study by Tu et al. (cited in ) evaluated the stability of this compound, acteoside, and isoacteoside in simulated gastric and intestinal fluids:
Compound | Stability in Gastric Juice | Stability in Intestinal Juice | Major Metabolites Identified |
---|---|---|---|
This compound | High | Moderate | Hydroxytyrosol, caffeic acid |
Acteoside | Moderate | Low | Hydroxytyrosol sulfate |
Isoacteoside | Low | Low | Deglycosylated derivatives |
Findings :
- This compound exhibited superior stability in gastric juice due to its acetyl group, which may protect against enzymatic hydrolysis .
- All three compounds underwent deglycosylation and rhamnose removal, but this compound produced 11 metabolites, similar to acteoside, whereas isoacteoside generated only seven .
Anticancer Mechanisms
In a 2024 study on T-cell lymphoma (TCL), a mixture of four Cistanche-derived phenylethanoid glycosides—echinacoside, acteoside, this compound, and cistanoside A—demonstrated dual induction of apoptosis and pyroptosis .
Notable Observations:
- This compound and acteoside shared overlapping pathways, but the acetyl group in this compound may enhance binding affinity to oncogenic targets like SIRT2 .
- Echinacoside’s larger size correlated with broader anti-inflammatory effects via NLRP3 suppression .
Quantitative Abundance in Natural Sources
In Cistanche deserticola, the concentration of phenylethanoid glycosides varies significantly:
Compound | Abundance (% Dry Weight) |
---|---|
Echinacoside | 0.22–0.85% |
Acteoside | 0.04–0.93% |
This compound | 0.05–0.63% |
Cistanoside A | 0.04–0.13% |
Implications :
- Higher abundance of echinacoside and acteoside may explain their historical prominence in research, but this compound’s stability and bioactivity justify its growing interest .
生物活性
2-Acetylacteoside is a phenylethanoid glycoside primarily isolated from Cistanche deserticola, a traditional Chinese medicinal herb known for its various pharmacological properties. Recent studies have highlighted its significant biological activities, particularly in neuroprotection and anti-osteoporotic effects. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is a glycoside derivative that exhibits various pharmacological properties due to its ability to interact with multiple biological targets.
Neuroprotective Effects
Recent research has identified this compound as a promising inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. A study demonstrated that this compound could protect dopamine neurons from MPTP-induced injury by inhibiting MAO-B activity, thereby reducing oxidative stress and neuroinflammation . This suggests its potential as a therapeutic agent for neurodegenerative disorders.
Anti-Osteoporotic Activity
In a study involving ovariectomized mice, this compound exhibited significant anti-osteoporotic effects. The compound was administered at doses of 10, 20, and 40 mg/kg body weight per day over 12 weeks. Results indicated that it enhanced bone mineral density and improved trabecular bone micro-architecture while suppressing markers of bone resorption such as cathepsin K and TRAP . The mechanism of action appears to involve the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 signaling pathway, which is crucial in osteoclast differentiation and function.
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Biological Activity | Effect | Mechanism |
---|---|---|
Neuroprotection | Protects dopamine neurons from oxidative stress | MAO-B inhibition, reduction of neuroinflammation |
Anti-osteoporotic | Increases bone mineral density | Modulation of RANKL/RANK signaling pathway |
Antioxidant | Reduces oxidative stress levels | Scavenging free radicals |
Case Studies
- Neuroprotective Study : A study published in PubMed evaluated the neuroprotective effects of total glycosides from Cistanche deserticola, identifying this compound as a key component responsible for MAO-B inhibition and subsequent neuroprotection against MPTP-induced neuronal injury .
- Anti-Osteoporotic Research : Another investigation focused on the anti-osteoporotic effects of this compound in ovariectomized mice. The results confirmed its ability to enhance bone density and strength while modulating critical biochemical markers involved in bone metabolism .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for identifying and quantifying 2-Acetylacteoside in plant extracts?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 330 nm is commonly used for quantification due to its specificity for phenylpropanoid glycosides. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish this compound from its isomers. Purity validation requires ≥98% HPLC peak area normalization, as outlined in standardized protocols for natural product analysis .
Q. How can researchers ensure the stability of this compound during experimental storage and handling?
- Methodological Answer: Stability studies recommend storing lyophilized powder at 2–8°C for short-term use and −80°C for long-term preservation. Solubilized samples in dimethyl sulfoxide (DMSO) should be aliquoted to avoid freeze-thaw cycles. Degradation under simulated gastric/intestinal conditions (e.g., pH 2.0–7.4 buffers) should be monitored via LC-MS to identify hydrolytic byproducts like hydroxytyrosol and caffeic acid .
Q. What are the best practices for isolating this compound from natural sources?
- Methodological Answer: Column chromatography with silica gel or Sephadex LH-20 is effective for initial separation. Reverse-phase HPLC using C18 columns and gradient elution (e.g., methanol-water) optimizes purity. Post-isolation, characterization must include mass spectrometry (HRMS) and comparison with reference spectral libraries to confirm molecular weight (m/z 668.2 for [M+H]⁺) .
Advanced Research Questions
Q. What experimental designs are suitable for elucidating the metabolic pathways of this compound in mammalian systems?
- Methodological Answer: Use human intestinal bacterial models to simulate in vivo metabolism. Metabolite profiling via UPLC-Q-TOF-MS can identify phase I/II metabolites (e.g., sulfated or glucuronidated derivatives). Quantify degradation kinetics using Michaelis-Menten parameters and compare with structurally related compounds like acteoside to infer enzyme specificity .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer: Discrepancies in antioxidant or anti-inflammatory assays often arise from variations in cell models (e.g., RAW 264.7 vs. primary macrophages) or assay conditions (e.g., DPPH vs. ABTS radical scavenging). Validate findings using orthogonal assays (e.g., NF-κB luciferase reporter systems) and include positive controls (e.g., ascorbic acid) to normalize inter-study variability .
Q. What strategies optimize the delivery of this compound for in vivo pharmacokinetic studies?
- Methodological Answer: Nanoemulsion or liposomal encapsulation improves bioavailability by mitigating first-pass metabolism. Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) should be assessed via serial blood sampling and LC-MS/MS. Compare oral vs. intravenous administration to calculate absolute bioavailability .
Q. How can researchers evaluate the synergistic effects of this compound with other phytochemicals?
- Methodological Answer: Use combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. Dose-response matrices (e.g., 0.1–100 μM) for this compound and co-compounds (e.g., curcumin) are analyzed via CompuSyn software. Synergy mechanisms (e.g., Nrf2/Keap1 pathway co-activation) require transcriptomic or proteomic validation .
Q. Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-dependent responses of this compound?
- Methodological Answer: Non-linear regression (e.g., log[inhibitor] vs. response curves) in GraphPad Prism calculates IC₅₀ values. Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Include power analysis to justify sample sizes and minimize Type II errors .
Q. How should researchers document experimental protocols to ensure reproducibility?
- Methodological Answer: Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed methods in supplementary materials, including instrument parameters (e.g., HPLC gradient profiles), raw data files (e.g .raw MS spectra), and code for statistical analyses. Reference commercial reagent lot numbers and software versions .
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O16/c1-14-24(39)25(40)26(41)30(43-14)47-28-27(46-23(38)8-5-16-3-6-18(34)20(36)11-16)22(13-32)45-31(29(28)44-15(2)33)42-10-9-17-4-7-19(35)21(37)12-17/h3-8,11-12,14,22,24-32,34-37,39-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28-,29+,30-,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALERZNQPBWWLMW-OMRKUVHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。